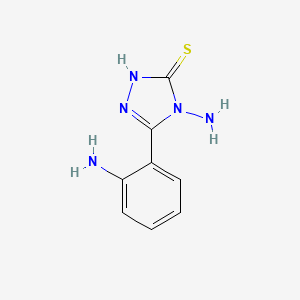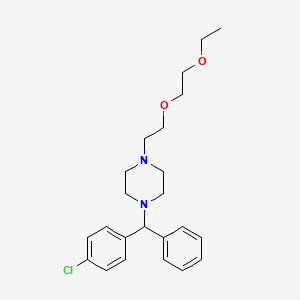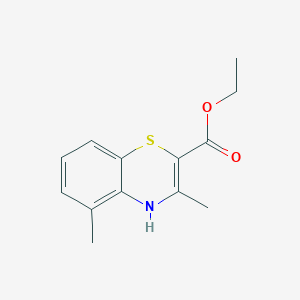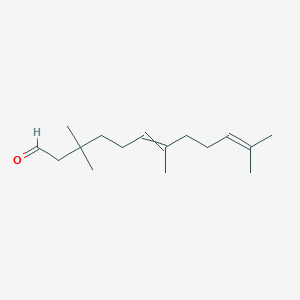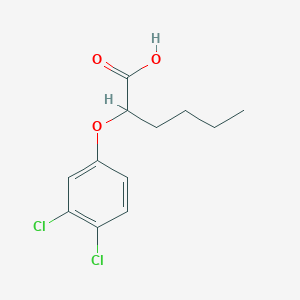![molecular formula C14H26O6 B14341042 Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1) CAS No. 101053-08-1](/img/structure/B14341042.png)
Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1,7,7-trimethylbicyclo[221]heptane-2,3-diol is a compound that belongs to the class of bicyclic alcohols It is characterized by its unique bicyclo[221]heptane structure, which includes two hydroxyl groups at the 2 and 3 positions and a trimethyl substitution at the 1 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,7,7-trimethylbicyclo[2.2.1]heptane, which can be obtained through the Diels-Alder reaction of isoprene and camphene.
Hydroxylation: The bicyclic structure is then hydroxylated at the 2 and 3 positions using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate.
Acetylation: The hydroxylated product is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can replace the hydroxyl groups with chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium dichromate, osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, acetic anhydride.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives or esters.
科学研究应用
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of acetic acid;1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s bicyclic structure can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Isobornyl acetate: Similar bicyclic structure with an acetate group.
Bornyl acetate: Another bicyclic compound with an acetate group.
Camphor: A bicyclic ketone with a similar framework.
Uniqueness
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol is unique due to the presence of two hydroxyl groups at the 2 and 3 positions, which impart distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different functional groups or substitution patterns.
属性
CAS 编号 |
101053-08-1 |
|---|---|
分子式 |
C14H26O6 |
分子量 |
290.35 g/mol |
IUPAC 名称 |
acetic acid;1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2.2C2H4O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;2*1-2(3)4/h6-8,11-12H,4-5H2,1-3H3;2*1H3,(H,3,4) |
InChI 键 |
SFUMFCCJDPQAAL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC1(C2CCC1(C(C2O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1,1'-[1-methoxy-2-(phenylseleno)ethylidene]bis-](/img/structure/B14340962.png)
![N-{2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14340983.png)
![N,N-Dibutyl-N-[(naphthalen-1-yl)methyl]butan-1-aminium chloride](/img/structure/B14340990.png)
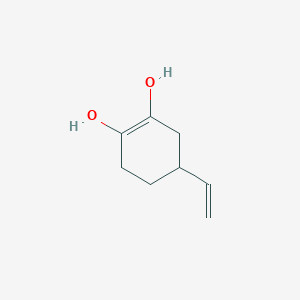
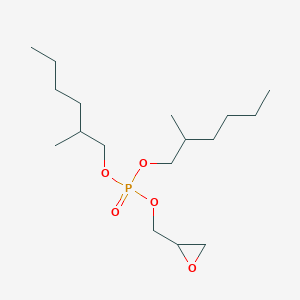
![Methyl 2-[(2-aminophenyl)methoxy]benzoate](/img/structure/B14341007.png)
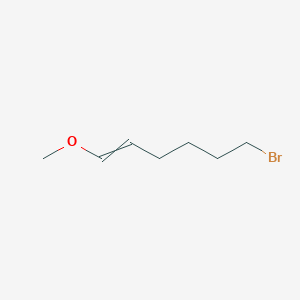
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)
